molecular formula C34H40NOPS B14758740 [S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B14758740
M. Wt: 541.7 g/mol
InChI Key: LDRFSVNOZYUAIR-SCAVLVJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations . This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in both research and industrial applications.

Preparation Methods

The synthesis of [S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves several steps. The process typically starts with the preparation of the phosphine ligand, which is then combined with other reagents under specific conditions to form the final compound. The reaction conditions often require careful control of temperature, pressure, and the use of catalysts to ensure the desired enantioselectivity and yield . Industrial production methods may involve scaling up these laboratory procedures while maintaining the necessary conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

[S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the modification of the phosphine ligand or the formation of new chiral centers .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds. In biology and medicine, it can be used in the development of pharmaceuticals and other biologically active molecules. In industry, it is employed in various catalytic processes, including the production of fine chemicals and materials .

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its role as a chiral ligand. It interacts with metal catalysts to form complexes that facilitate enantioselective reactions. The molecular targets and pathways involved in these reactions depend on the specific metal catalyst and the substrates used .

Properties

Molecular Formula

C34H40NOPS

Molecular Weight

541.7 g/mol

IUPAC Name

(R)-N-[(S)-(4-tert-butylphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H40NOPS/c1-33(2,3)27-24-22-26(23-25-27)32(35(7)38(36)34(4,5)6)30-20-14-15-21-31(30)37(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h8-25,32H,1-7H3/t32-,38+/m0/s1

InChI Key

LDRFSVNOZYUAIR-SCAVLVJOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)[S@](=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.